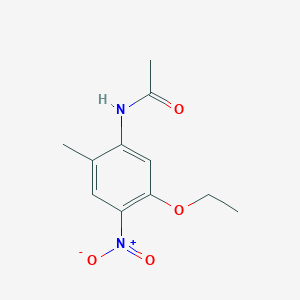
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is an organic compound with the molecular formula C11H14N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 5-ethoxy-2-methyl-4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- typically involves the reaction of 5-ethoxy-2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-ethoxy-2-methyl-4-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst such as pyridine, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-ethoxy-2-methyl-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-ethoxy-2-methyl-4-nitrobenzoic acid and ammonia.
Applications De Recherche Scientifique
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-nitrophenyl): Similar structure but lacks the ethoxy and methyl groups.
N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methyl group.
N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but lacks the ethoxy group.
Uniqueness
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
361162-91-6 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11-6-9(12-8(3)14)7(2)5-10(11)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |
Clé InChI |
GSHLQFIKUFARRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)NC(=O)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


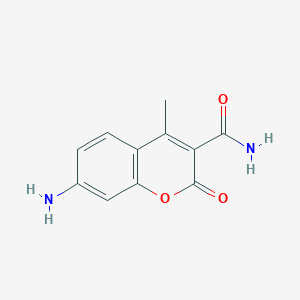
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
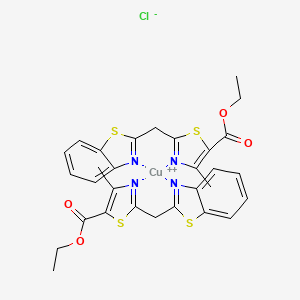
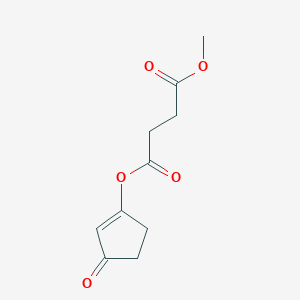
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)

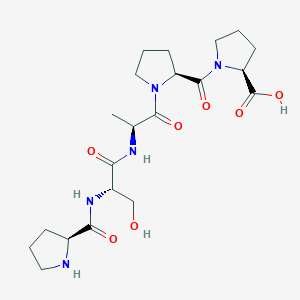
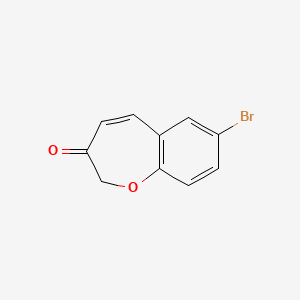
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
